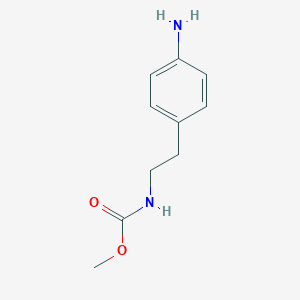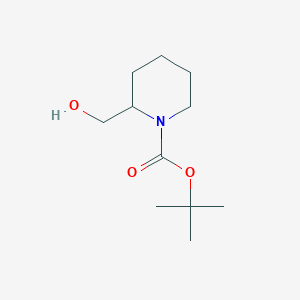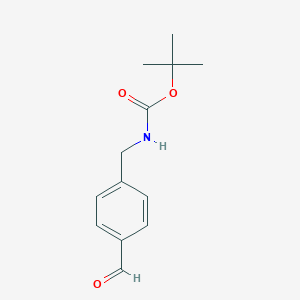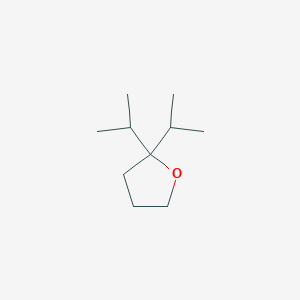![molecular formula C22H17ClF3NO2 B114217 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione CAS No. 144128-99-4](/img/structure/B114217.png)
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione, also known as C-1305, is a synthetic compound that belongs to the acridine family. C-1305 has been extensively studied for its potential as an anticancer agent due to its ability to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair.
Mecanismo De Acción
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione inhibits the activity of topoisomerase II by binding to the enzyme and preventing it from binding to DNA. This leads to the accumulation of DNA breaks and ultimately cell death. 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of topoisomerase II, 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been found to induce DNA damage, activate the p53 tumor suppressor pathway, and inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer. 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has also been found to have anti-angiogenic effects, meaning that it inhibits the formation of new blood vessels, which are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione is that it has been extensively studied and optimized for use in laboratory experiments. The compound is commercially available and has been shown to be effective against a wide range of cancer cell lines. However, one limitation of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione is that it is a synthetic compound and may have limited efficacy in vivo due to issues with bioavailability and toxicity.
Direcciones Futuras
There are several future directions for the study of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione. One direction is to optimize the compound for use in vivo by improving its bioavailability and reducing its toxicity. Another direction is to study the potential of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione as a combination therapy with other anticancer agents. Finally, further studies are needed to understand the mechanism of action of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione and to identify biomarkers that can be used to predict response to the compound.
Métodos De Síntesis
The synthesis of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione involves the reaction of 7-chloro-3,4-dihydroacridin-1(2H)-one with 4-(trifluoromethyl)aniline in the presence of a base and a catalyst. The resulting intermediate is then treated with ethyl chloroformate to produce the final product. The synthesis of 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been optimized to increase yield and purity, and the compound is now commercially available.
Aplicaciones Científicas De Investigación
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione has antitumor activity in animal models.
Propiedades
Número CAS |
144128-99-4 |
|---|---|
Nombre del producto |
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione |
Fórmula molecular |
C22H17ClF3NO2 |
Peso molecular |
419.8 g/mol |
Nombre IUPAC |
7-chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridine-1,9-dione |
InChI |
InChI=1S/C22H17ClF3NO2/c1-2-27-17-8-7-15(23)11-16(17)21(29)20-18(27)9-13(10-19(20)28)12-3-5-14(6-4-12)22(24,25)26/h3-8,11,13H,2,9-10H2,1H3 |
Clave InChI |
RTRJVHVJPBNBLY-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=O)CC(C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=C1C=CC(=C4)Cl |
SMILES canónico |
CCN1C2=C(C(=O)CC(C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=C1C=CC(=C4)Cl |
Sinónimos |
7-Chloro-10-ethyl-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1,9(2H,10H )-acridinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)



![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)

![Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(bromomethyl)-3,8-dihydro-5,10-dimethoxy-3,8-dimethyl-](/img/structure/B114155.png)


